4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one
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Overview
Description
4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiophene ring, a piperazine ring, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Piperazine Intermediate: The reaction between thiophene-2-carboxaldehyde and piperazine in the presence of a suitable solvent and catalyst forms the thiophen-2-ylmethylpiperazine intermediate.
Azetidinone Ring Formation: The intermediate is then reacted with 4-phenylazetidin-2-one under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced using agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of secondary amines from the azetidinone ring.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the azetidinone ring can inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-(piperazin-1-yl)azetidin-2-one: Lacks the thiophene ring, making it less complex.
Thiophen-2-ylmethylpiperazine: Lacks the azetidinone ring, reducing its potential biological activity.
Uniqueness
4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
4-phenyl-1-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19-13-18(16-5-2-1-3-6-16)22(19)15-21-10-8-20(9-11-21)14-17-7-4-12-24-17/h1-7,12,18H,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIRAUCQNAFJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)CN3C(CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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